molecular formula C18H20Cl2N4O4 B2595871 1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea CAS No. 860275-13-4

1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea

Cat. No. B2595871
CAS RN: 860275-13-4
M. Wt: 427.28
InChI Key: IQFDQHBUOAIOOJ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. These properties can provide valuable information about the compound’s behavior under different conditions .

Scientific Research Applications

Electro-Fenton Degradation

The antimicrobials triclosan and triclocarban, similar in structure to the compound , have been degraded using electro-Fenton systems, highlighting the potential for environmental applications in breaking down persistent organic pollutants (Sirés et al., 2007).

Nucleosides Modification

The aminolysis of carbamates of adenosine and cytidine was studied, revealing insights into the modification of nucleosides, which can be crucial for drug development and biochemical research (Sigmund & Pfleiderer, 1994).

Directed Lithiation

Research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds demonstrates the synthetic utility of these chemicals in creating complex molecules for pharmaceuticals and materials science (Smith et al., 2013).

Urease Inhibition

The study of jack bean urease and its inhibition by hydroxamic acids provides insights into the enzymatic processes involving urea, which has implications for understanding and treating diseases caused by urease-producing pathogens (Blakeley et al., 1969).

Antimycobacterial Activity

Substituted urea derivatives were explored for their antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis (Scozzafava et al., 2001).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or enzymes, disrupting cellular processes, or modulating signaling pathways .

Safety and Hazards

This involves assessing the potential risks associated with handling or exposure to the compound. It includes understanding the compound’s toxicity, flammability, reactivity, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed mechanistic studies, exploration of potential uses in medicine or industry, or development of new synthetic routes .

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[2-[(2-chlorophenyl)carbamoylamino]ethoxy]ethoxy]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O4/c19-13-5-1-3-7-15(13)22-17(25)21-9-10-27-11-12-28-24-18(26)23-16-8-4-2-6-14(16)20/h1-8H,9-12H2,(H2,21,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFDQHBUOAIOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCOCCONC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea

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